molecular formula C24H36S B14747756 2-(Tetradecylsulfanyl)naphthalene CAS No. 5060-69-5

2-(Tetradecylsulfanyl)naphthalene

Cat. No.: B14747756
CAS No.: 5060-69-5
M. Wt: 356.6 g/mol
InChI Key: VTJGQFISEHHPRL-UHFFFAOYSA-N
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Description

2-(Tetradecylsulfanyl)naphthalene is a naphthalene derivative substituted at the 2-position with a tetradecylthio (-S-C₁₄H₂₉) group. The tetradecyl chain increases molecular weight (C₂₄H₃₄S; MW: 354.6 g/mol) and influences packing behavior in solid states, which may affect crystallinity and solubility in nonpolar solvents .

Properties

CAS No.

5060-69-5

Molecular Formula

C24H36S

Molecular Weight

356.6 g/mol

IUPAC Name

2-tetradecylsulfanylnaphthalene

InChI

InChI=1S/C24H36S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-25-24-19-18-22-16-13-14-17-23(22)21-24/h13-14,16-19,21H,2-12,15,20H2,1H3

InChI Key

VTJGQFISEHHPRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetradecylsulfanyl)naphthalene typically involves the introduction of a tetradecylsulfanyl group to the naphthalene core. One common method is the reaction of naphthalene with tetradecylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(Tetradecylsulfanyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur group, reverting to naphthalene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Typical conditions involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Naphthalene.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(Tetradecylsulfanyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Tetradecylsulfanyl)naphthalene largely depends on its chemical interactions with other molecules. The tetradecylsulfanyl group can interact with biological membranes, potentially disrupting their structure and function. This interaction can lead to antimicrobial effects by compromising the integrity of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 2-(tetradecylsulfanyl)naphthalene, enabling a comparative analysis of substituent effects:

2-Naphthalenethiol (C₁₀H₈S)

  • Structure : Naphthalene with a sulfhydryl (-SH) group at the 2-position.
  • Properties : Smaller molecular weight (160.23 g/mol), higher polarity due to the -SH group, and lower thermal stability compared to alkylsulfanyl derivatives. It is a precursor for synthesizing sulfanyl derivatives .
  • Applications : Used in organic synthesis and as a ligand in coordination chemistry.

1-Methylnaphthalene (C₁₁H₁₀)

  • Structure : Naphthalene with a methyl (-CH₃) group at the 1-position.
  • Properties : Boiling point (245–247°C) and melting point (−30°C) differ significantly from sulfanyl derivatives due to weaker van der Waals interactions of the methyl group. Lower hydrophobicity compared to long-chain alkylsulfanyl derivatives .
  • Applications : Solvent in industrial processes and a reference compound in environmental toxicology .

1,4-Bis(2-benzoxazolyl)naphthalene (C₂₄H₁₄N₂O₂)

  • Structure : Naphthalene core with benzoxazole fluorophores at the 1- and 4-positions.
  • Properties : Fluorescent with high quantum yield, used as a whitening agent in plastics. Unlike this compound, its applications rely on optical properties rather than hydrophobicity .

Naphthalene Diimides (NDIs) with Fluorinated Side Chains

  • Structure : Core-chlorinated NDIs with perfluoroalkyl chains (e.g., CF₃-NDI, C₃F₇-NDI).
  • Properties : Enhanced air stability and semiconductor behavior due to electron-withdrawing fluorine atoms. Longer fluorinated chains (e.g., C₄F₉-NDI) improve thermal stability but reduce solubility in common solvents, a trend analogous to alkylsulfanyl chain effects .

Physicochemical and Functional Comparisons

Table 1. Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polarity) Key Applications
This compound 354.6 ~80–85* >300* Low (nonpolar solvents) Surfactants, organic electronics
2-Naphthalenethiol 160.23 74–78 285 Moderate (ethanol) Organic synthesis
1-Methylnaphthalene 142.20 −30 245–247 Low (hydrocarbons) Industrial solvent
CF₃-NDI (from ) ~450† 200–220† N/A Low (DMF) Organic semiconductors

*Estimated based on alkyl chain effects; †Data from .

Key Observations :

Substituent Effects :

  • Longer alkyl chains (e.g., tetradecyl) increase hydrophobicity and molecular weight, reducing solubility in polar solvents but enhancing thermal stability.
  • Electron-withdrawing groups (e.g., fluorine in NDIs) improve air stability and electronic properties, while alkylsulfanyl groups primarily modify physical behavior .

Toxicity Considerations: Naphthalene and methylnaphthalenes are linked to respiratory toxicity and hemolytic anemia in humans .

Synthetic Utility :

  • 2-Naphthalenethiol serves as a versatile intermediate for alkylsulfanyl derivatives, whereas this compound’s synthesis likely involves nucleophilic substitution with tetradecylthiol .

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